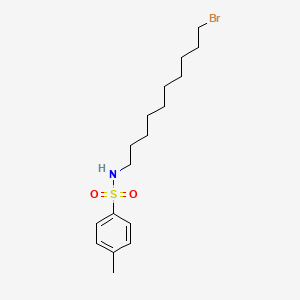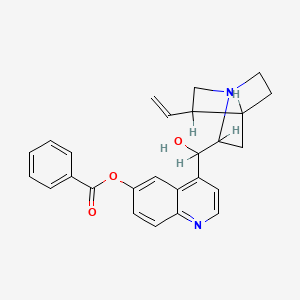![molecular formula C13H8Cl2F2S2 B14451222 1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene) CAS No. 78840-51-4](/img/structure/B14451222.png)
1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluorobis(4-chlorophenylthio)methane is an organofluorine compound characterized by the presence of two fluorine atoms and two 4-chlorophenylthio groups attached to a central methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluorobis(4-chlorophenylthio)methane typically involves the reaction of 4-chlorothiophenol with a difluoromethylating agent. One common method is the reaction of 4-chlorothiophenol with difluorocarbene precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of difluorobis(4-chlorophenylthio)methane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by optimizing the reaction parameters and using industrial-grade equipment to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Difluorobis(4-chlorophenylthio)methane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the 4-chlorophenylthio groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of sulfoxides, sulfones, or reduced thiol derivatives .
Applications De Recherche Scientifique
Difluorobis(4-chlorophenylthio)methane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique properties make it useful in the design and synthesis of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of difluorobis(4-chlorophenylthio)methane involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethylphenyl Sulfide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Bis(4-chlorophenyl)methane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Difluoromethylthioanisole: Contains a methoxy group instead of a chlorophenyl group, affecting its chemical behavior.
Uniqueness
Difluorobis(4-chlorophenylthio)methane is unique due to the presence of both difluoromethyl and 4-chlorophenylthio groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields highlight its versatility and importance .
Propriétés
Numéro CAS |
78840-51-4 |
|---|---|
Formule moléculaire |
C13H8Cl2F2S2 |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
1-chloro-4-[(4-chlorophenyl)sulfanyl-difluoromethyl]sulfanylbenzene |
InChI |
InChI=1S/C13H8Cl2F2S2/c14-9-1-5-11(6-2-9)18-13(16,17)19-12-7-3-10(15)4-8-12/h1-8H |
Clé InChI |
CCWDURKMLPFVTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC(F)(F)SC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)

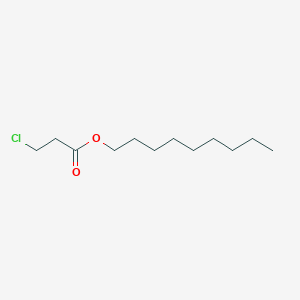


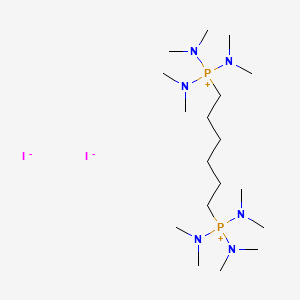
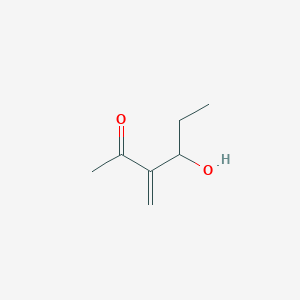

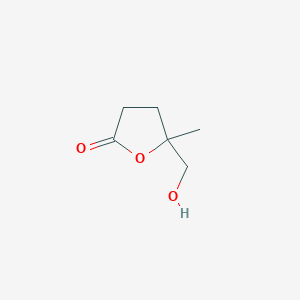

![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
